4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-phenyl-
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Overview
Description
2-Phenyl-3-(p-tolyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 2-Phenyl-3-(p-tolyl)quinazolin-4(3H)-one consists of a quinazolinone core with a phenyl group at the 2-position and a p-tolyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Graphene Oxide Nanosheet Catalysis: One method involves the use of graphene oxide nanosheets as a catalyst. The reaction starts with anthranilamide (2-aminobenzamide) and an aldehyde or ketone in an aqueous medium at room temperature.
Visible Light-Induced Condensation Cyclization: Another method involves the condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation.
Industrial Production Methods
Industrial production methods for 2-Phenyl-3-(p-tolyl)quinazolin-4(3H)-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinazolinones can undergo oxidation reactions, often leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.
Substitution: Quinazolinones can participate in substitution reactions, where functional groups on the quinazolinone ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and can be carried out under various conditions, including high temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinazolinones can yield quinazoline derivatives, while reduction can produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-(p-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the p-tolyl group at the 3-position.
3-(p-Tolyl)quinazolin-4(3H)-one: Lacks the phenyl group at the 2-position.
2,3-Diphenylquinazolin-4(3H)-one: Has phenyl groups at both the 2- and 3-positions.
Uniqueness
2-Phenyl-3-(p-tolyl)quinazolin-4(3H)-one is unique due to the presence of both a phenyl group at the 2-position and a p-tolyl group at the 3-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.
Properties
CAS No. |
37856-14-7 |
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Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H16N2O/c1-15-11-13-17(14-12-15)23-20(16-7-3-2-4-8-16)22-19-10-6-5-9-18(19)21(23)24/h2-14H,1H3 |
InChI Key |
QBGIEWLTLCNRED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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